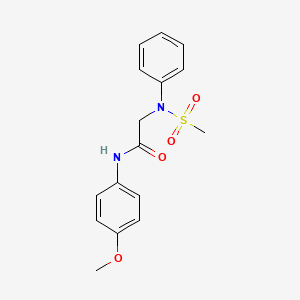
N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Vue d'ensemble
Description
N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in chromatin condensation and repression of transcription. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide inhibits HDACs, which results in the accumulation of acetylated histones and activation of gene expression. This leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, and the downregulation of genes involved in cell proliferation and survival. N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide also inhibits the activity of other proteins, such as heat shock protein 90 (HSP90), which is involved in protein folding and stability.
Biochemical and physiological effects:
N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis by downregulating the expression of genes involved in these processes. N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression and disease. However, N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has limitations for lab experiments, such as its poor solubility in water and its potential toxicity at high concentrations. In addition, N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide may have off-target effects on other proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One area of interest is the development of N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide analogs with improved pharmacokinetic properties and selectivity for specific HDAC isoforms. Another area of interest is the combination of N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide with other drugs, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce toxicity. N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide may also have potential applications in other diseases, such as autoimmune diseases and metabolic disorders, which warrant further investigation.
Applications De Recherche Scientifique
N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been studied for its potential applications in other diseases, such as HIV, inflammatory disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-15-10-8-13(9-11-15)17-16(19)12-18(23(2,20)21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGXFCHAZFCDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-N'-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]malonamide](/img/structure/B3735296.png)
![{[4-(4-methoxyphenyl)-5-(1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3735305.png)
![4-(3-furyl)-3-isopropyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735311.png)
![2-amino-6-(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperazin-1-yl)pyrimidin-4-ol](/img/structure/B3735319.png)
![2-benzyl-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735329.png)

![2-{[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B3735347.png)
![3-methyl-1-(3-methylbutyl)-4-(2-phenylethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735353.png)
![4-(4-hydroxy-3-methylphenyl)-3-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735355.png)
![N-{4-[3-methyl-1-(3-methylbenzyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}acetamide](/img/structure/B3735361.png)
![2,2,2-trifluoro-N-(4-phenyl-2-{4-[(trifluoroacetyl)amino]phenyl}-7-quinazolinyl)acetamide](/img/structure/B3735377.png)
![3-methyl-1-phenyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3735386.png)
![6-[(diethylamino)methyl]-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3735390.png)